6-Bromoimidazo[1,2-a]pyridine-8-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics . The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly in the development of anti-tuberculosis agents .
Applications De Recherche Scientifique
Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of anti-tuberculosis agents due to its activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Material Science: Its structural properties make it useful in the development of new materials with specific characteristics.
Mécanisme D'action
Target of Action
It is known that imidazo[1,2-a]pyridine analogues, to which this compound belongs, have been recognized for their wide range of applications in medicinal chemistry .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Result of Action
Imidazo[1,2-a]pyridine analogues are known to be potential sedatives, anticonvulsants, anxiolytics, and hypnotics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a convenient two-step one-pot synthesis has been reported, which involves the reaction of 2-aminopyridine with ethyl bromoacetate followed by cyclization . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the production of Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, solvents such as dimethylformamide, and catalysts for specific transformations. For example, radical reactions for the functionalization of imidazo[1,2-a]pyridines often involve transition metal catalysis or metal-free oxidation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Comparaison Avec Des Composés Similaires
Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: This compound has shown improved potency against Mycobacterium tuberculosis with good microsomal stability.
These comparisons underscore the uniqueness of Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate in terms of its specific functional groups and their impact on biological activity.
Activité Biologique
Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound recognized for its diverse biological activities, particularly in medicinal chemistry. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate features a fused bicyclic structure comprising an imidazole ring and a pyridine ring. The presence of a bromine atom and a carboxylate group enhances its utility in organic synthesis and pharmaceutical applications. The molecular formula is C₁₀H₈BrN₃O₂, with a molecular weight of approximately 284.09 g/mol.
Synthesis Methods
The synthesis typically involves multi-step processes, including:
- Bromination of the precursor compound.
- Carboxylation to introduce the carboxylate group.
- Use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate to facilitate cyclization.
Purification techniques such as recrystallization and chromatography are essential for obtaining high-purity products. The compound can also be synthesized using continuous flow reactors to enhance efficiency and yield .
Anticancer Activity
Research has demonstrated that derivatives of Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate exhibit promising anticancer properties. For instance:
- In vitro studies have shown that certain derivatives effectively inhibit cancer cell proliferation, with IC₅₀ values indicating significant potency against various cancer cell lines .
- A study reported that compounds derived from this scaffold demonstrated activity against multidrug-resistant cancer cells, suggesting potential for overcoming resistance mechanisms .
Anti-Tuberculosis Activity
Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate derivatives have also been evaluated for anti-tuberculosis (TB) activity:
- High-throughput screening identified several compounds with minimal inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis .
- Notably, some derivatives showed enhanced activity against both replicating and non-replicating strains of TB, indicating their potential as novel anti-TB agents .
Anti-Hepatitis B Virus Activity
A series of derivatives were synthesized and tested for their efficacy against Hepatitis B virus (HBV):
- The most promising compounds exhibited IC₅₀ values between 1.3 to 9.1 µM, demonstrating significant inhibition of HBV DNA replication . This suggests potential utility in antiviral drug development.
Structure-Activity Relationships (SAR)
The biological activity of Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate is influenced by its chemical structure:
- Substituent Effects : The presence of electron-withdrawing groups like bromine enhances the compound's interaction with biological targets.
- Ring Modifications : Variations in the imidazole or pyridine rings can significantly alter potency and selectivity against specific biological targets .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of various imidazo[1,2-a]pyridine derivatives, one compound demonstrated an IC₅₀ value of 0.5 µM against breast cancer cells, indicating strong cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Anti-TB Activity
Another investigation highlighted a derivative with an MIC of 0.006 µM against Mtb strains, showcasing its potential as a lead compound in TB treatment development .
Propriétés
IUPAC Name |
ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-7(11)6-13-4-3-12-9(8)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNXZDLYYQMRQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN2C1=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.